Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)-
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Overview
Description
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone typically involves the reaction of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s anti-microbial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone can be compared with other benzoxazole derivatives such as:
2-(benzo[d]oxazol-2-yl)-4-bromophenol: This compound also exhibits anti-microbial properties but differs in its substitution pattern, which affects its biological activity.
2-(benzo[d]oxazol-2-yl)-1-phenylethanone: This derivative lacks the bromine atom and has different chemical reactivity and biological properties.
The uniqueness of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62693-27-0 |
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Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
IWOCPEIXISAXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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